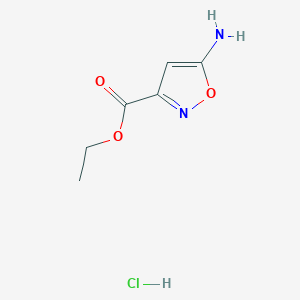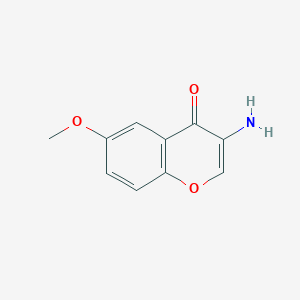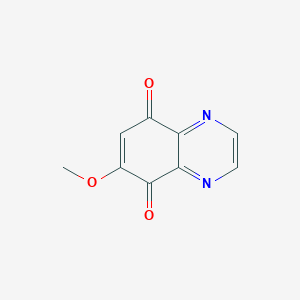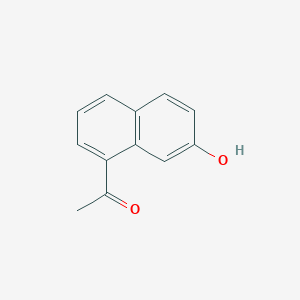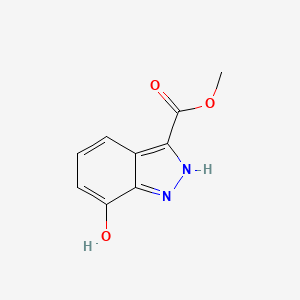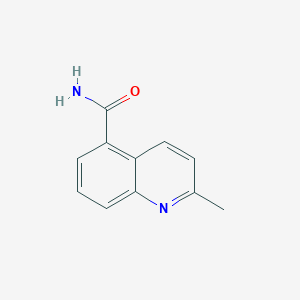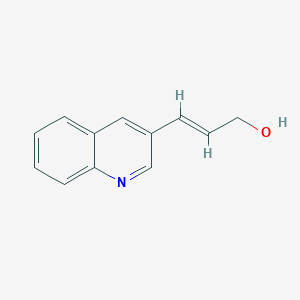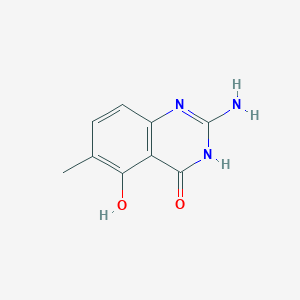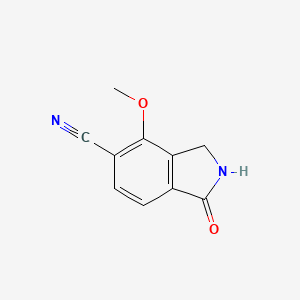![molecular formula C9H13ClO2 B11906636 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- CAS No. 56377-55-0](/img/structure/B11906636.png)
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-3-methyl-1-oxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C9H13ClO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one typically involves the reaction of 3-chloro-3-methylbutan-2-one with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-hydroxy-3-methyl-1-oxaspiro[3.5]nonan-2-one.
Oxidation: Formation of 3-methyl-1-oxaspiro[3.5]nonan-2-one-3-carboxylic acid.
Reduction: Formation of 3-methyl-1-oxaspiro[3.5]nonan-2-ol.
Applications De Recherche Scientifique
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one involves its ability to undergo various chemical reactions, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in medicinal chemistry, it may interact with biological molecules through substitution or oxidation reactions, leading to the formation of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-oxaspiro[3.5]nonan-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-1-oxaspiro[3.5]nonan-2-one: Lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness
3-chloro-3-methyl-1-oxaspiro[35]nonan-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis
Propriétés
Numéro CAS |
56377-55-0 |
|---|---|
Formule moléculaire |
C9H13ClO2 |
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H13ClO2/c1-8(10)7(11)12-9(8)5-3-2-4-6-9/h2-6H2,1H3 |
Clé InChI |
SJVYIHHIZCLANW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)OC12CCCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


